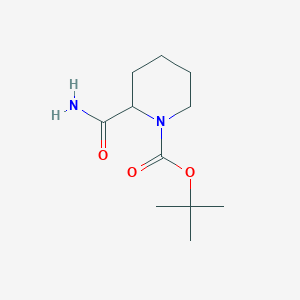

Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 2-carbamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-carbamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFYKONQFFJILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373563 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388077-74-5 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 2-carbamoylpiperidine-1-carboxylate physical properties

Physical Properties, Synthesis, and Characterization Profile[1][2][3]

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide or 1-Boc-piperidine-2-carboxamide ) is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics of the "caine" family (e.g., Ropivacaine, Levobupivacaine analogs).[1][2] Its structural core—a piperidine ring with a protected amine and a primary amide—serves as a versatile scaffold for nucleophilic substitutions and chain elongations.

This guide provides a definitive technical profile of the compound, focusing on the (S)-enantiomer (CAS 76063-71-7), which is the most relevant for pharmaceutical applications due to the specific stereochemical requirements of voltage-gated sodium channel blockers.

Part 1: Chemical Identity & Structural Analysis

The compound exists primarily as two enantiomers. The (S)-isomer is the pharmacophore precursor for levobupivacaine and ropivacaine.

| Property | Data |

| IUPAC Name | tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate |

| Common Names | N-Boc-pipecolamide; (S)-1-Boc-piperidine-2-carboxamide |

| CAS Number | 76063-71-7 ((S)-isomer); 144978-23-4 (Racemic) |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(N)=O |

| Chiral Center | C2 of the piperidine ring |

Part 2: Physical & Thermodynamic Properties[9]

The physical properties below represent the isolated solid form. Note that melting points for carbamates can vary based on the solvent of crystallization and enantiomeric purity (ee%).

Table 1: Physicochemical Data Profile[3]

| Property | Value / Range | Technical Context |

| Physical State | Crystalline Solid | Typically appears as white to off-white needles or powder.[3] |

| Melting Point | 115 – 125 °C | Note: The precursor acid (Boc-Pipecolic acid) melts at 122-126°C. The amide typically exhibits a similar or slightly lower range depending on polymorphs. |

| Solubility (Organic) | High (>100 mg/mL) | Soluble in DCM, Methanol, Ethyl Acetate, DMSO, DMF. |

| Solubility (Aqueous) | Low (<1 mg/mL) | Lipophilic Boc group dominates; sparingly soluble in water. |

| LogP (Predicted) | ~1.2 – 1.5 | Indicates good membrane permeability for cellular assays. |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | Typical for functionalized piperidines. |

| Hygroscopicity | Low to Moderate | Store in a desiccator; amide moiety can H-bond with atmospheric moisture. |

Part 3: Synthetic Routes & Process Chemistry[10]

The most robust synthesis involves the conversion of (S)-1-Boc-pipecolic acid to the primary amide via a Mixed Anhydride intermediate. This method minimizes racemization at the C2 position, a critical quality attribute for drug development.

Protocol: Mixed Anhydride Amidation

Reagents: (S)-N-Boc-pipecolic acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).

-

Activation: Dissolve (S)-N-Boc-pipecolic acid (1.0 eq) in anhydrous THF at -15°C.

-

Base Addition: Add NMM (1.1 eq) followed dropwise by IBCF (1.1 eq). Stir for 15 minutes. Mechanism: Formation of the unstable mixed anhydride.

-

Amidation: Bubble anhydrous NH₃ gas or add 0.5M NH₃ in dioxane (2.0 eq) while maintaining temperature < -10°C.

-

Workup: Warm to RT. Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/NMM), saturated NaHCO₃ (removes unreacted acid), and brine.

-

Purification: Recrystallize from EtOAc/Hexanes.

Synthetic Workflow Diagram

Figure 1: Reaction pathway for the conversion of pipecolic acid to the target amide using the Mixed Anhydride method.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the amide product from the starting acid and ensuring the Boc group remains intact.

1. Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum in CDCl₃ typically displays rotamers due to the restricted rotation of the N-Boc bond.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.5 – 6.5 ppm (Broad s, 2H): Primary amide protons (-CONH ₂). Diagnostic peak: Absence of broad acid singlet at 10-12 ppm.

-

δ 4.75 ppm (Broad d, 1H): C2-H (Alpha proton). Shifted downfield due to electron-withdrawing amide and carbamate.

-

δ 3.8 – 4.1 ppm (Broad m, 1H): C6-H equatorial.

-

δ 2.7 – 2.9 ppm (m, 1H): C6-H axial.

-

δ 1.45 ppm (s, 9H): Boc tert-butyl group (Strong singlet).[2]

-

δ 1.2 – 1.8 ppm (m, 6H): Piperidine ring protons (C3, C4, C5).

-

2. Infrared Spectroscopy (FT-IR)

-

3400 – 3200 cm⁻¹: N-H stretching (Primary amide doublet).

-

1690 – 1680 cm⁻¹: C=O stretch (Urethane/Boc).

-

1660 – 1650 cm⁻¹: C=O stretch (Amide I band).

Characterization Logic Flow

Figure 2: Analytical decision tree for verifying the formation of N-Boc-pipecolamide.

Part 5: Handling, Stability & Safety

Stability

-

Thermal: Stable up to ~100°C. Avoid prolonged heating above the melting point to prevent Boc-thermal cleavage (isobutylene release).

-

Hydrolytic: Stable at neutral pH. Hydrolyzes in strong acid (removes Boc) or strong base (hydrolyzes amide to acid).

-

Storage: Store at +2°C to +8°C (Refrigerated) in a tightly sealed container. Hygroscopic nature requires protection from moisture.

Safety (GHS Classification)[3]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of fine dust.

References

-

Sigma-Aldrich. (S)-1-Boc-piperidine-2-carboxylic acid Product Sheet.Link (Precursor Data).

-

PubChem. tert-Butyl 2-carbamoylpiperidine-1-carboxylate Compound Summary.Link.

-

HSP Chem. (S)-1-Boc-piperidine-2-carboxylic Acid Properties.Link.

-

Royal Society of Chemistry. Synthesis of Piperidine Carboxamides via Mixed Anhydride.Link.

Sources

tert-butyl 2-carbamoylpiperidine-1-carboxylate chemical structure

Title: Strategic Utilization of tert-Butyl 2-carbamoylpiperidine-1-carboxylate as a Chiral Scaffold in Peptidomimetic Synthesis[1]

The Molecular Scaffold: Architecture & Significance

Overview tert-butyl 2-carbamoylpiperidine-1-carboxylate (CAS: 91419-49-7), often referred to as 1-Boc-piperidine-2-carboxamide or N-Boc-pipecolamide , is a critical intermediate in medicinal chemistry.[1] It serves as a protected form of pipecolamide, a homolog of prolinamide. Its structure features a piperidine ring locked in a chair conformation, a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, and a primary amide "warhead" at the C2 position.

Structural Utility in Drug Design This molecule acts as a bifunctional scaffold.[1] The Boc group provides orthogonal protection, stable to basic conditions and nucleophiles but labile to acids (TFA/HCl).[1] The amide group serves as a precursor for various functionalities including nitriles, amines (via Hofmann rearrangement), or substituted amides (via transamidation).[1]

-

Stereochemistry: The C2 position is a chiral center.[1] The (S)-enantiomer (derived from L-lysine biosynthesis) is the most common pharmacophore, mimicking the stereochemistry of natural L-proline.[1]

-

Conformational Dynamics: Due to the N-Boc group, the molecule exhibits rotamerism. In NMR spectroscopy, this often manifests as broadened or split signals for the C2 proton and the tert-butyl group, a phenomenon frequently mistaken for impurities.

Caption: Functional decomposition of the N-Boc-pipecolamide scaffold highlighting orthogonal reactivity.

Synthetic Routes & Process Chemistry

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically follows one of two primary strategies. The choice depends on the availability of starting materials and the need for stereochemical preservation.

Route A: Amidation of N-Boc-Pipecolic Acid (Recommended)

This is the standard laboratory and industrial route.[1] It begins with commercially available N-Boc-pipecolic acid.[1]

-

Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by ammonia.[1]

-

Risk: Racemization at the C2 alpha-carbon is a significant risk during activation, especially if oxazolone intermediates form.

-

Mitigation: Use of "racemization-suppressing" additives like HOBt or HOAt, or the use of Mixed Anhydride methods at low temperatures (-15°C).[1]

Route B: Boc-Protection of Pipecolamide

Less common due to the poor solubility of the starting material (pipecolamide) and the expense of the free amine.

Comparative Workflow

Caption: Comparison of synthetic routes. Route A is preferred for scalability but requires strict temperature control.

Physicochemical Profiling

Researchers must rely on rigorous characterization to distinguish the product from the starting acid or hydrolyzed byproducts.[1]

Table 1: Key Characterization Data

| Property | Value / Description | Notes |

| Molecular Formula | C₁₁H₂₀N₂O₃ | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (CDCl₃) | δ 5.5–6.5 (br s, 2H, NH₂), 4.8 (br, 1H, H-2), 3.9 (br, 1H, H-6eq), 2.8 (br, 1H, H-6ax), 2.2 (d, 1H), 1.4–1.7 (m, 5H), 1.45 (s, 9H, t-Bu). | Note broad rotameric signals.[1] |

| ¹³C NMR (CDCl₃) | δ 174.5 (Amide C=O), 156.0 (Boc C=O), 80.5 (t-Bu C), 55.0 (C-2), 42.0 (C-6), 28.3 (t-Bu CH₃), 25.0, 24.5, 20.5 (Ring CH₂).[1] | Carbonyl peaks are diagnostic.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. | Poorly soluble in water/hexane.[1] |

Experimental Protocol: Mixed Anhydride Synthesis

Objective: Synthesis of (S)-tert-butyl 2-carbamoylpiperidine-1-carboxylate from (S)-N-Boc-pipecolic acid without racemization.

Reagents:

-

Isobutyl chloroformate (IBCF) (1.1 eq)[1]

-

N-Methylmorpholine (NMM) (1.1 eq)[1]

-

Ammonium hydroxide (28% aq) or Ammonia gas[1]

Step-by-Step Methodology:

-

Activation (The Critical Step):

-

Dissolve N-Boc-pipecolic acid in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

-

Cool the solution to -15°C using a salt/ice bath or cryocooler. Why? Higher temperatures promote the formation of the oxazolone intermediate, which leads to racemization.

-

Add NMM followed by the dropwise addition of IBCF.[1] Stir for 15 minutes. A white precipitate (NMM[1]·HCl) will form.[1]

-

-

Amidation:

-

Workup:

-

Purification:

Reactivity & Downstream Applications

This scaffold is not a terminal product; it is a gateway to complex heterocycles.[1]

1. Dehydration to Nitriles Treatment with Trifluoroacetic anhydride (TFAA) and Pyridine converts the primary amide into a nitrile (Cyano group).[1] This generates N-Boc-2-cyanopiperidine , a precursor for tetrazoles or amidines.[1]

2. Hofmann Rearrangement Reaction with hypervalent iodine (e.g., PIDA) or Bromine/NaOH converts the amide to a primary amine, yielding N-Boc-2-aminopiperidine .[1] This is a "gem-diamine" precursor, unstable unless protected, used in retro-inverso peptide synthesis.[1]

3. Local Anesthetic Synthesis Deprotection of the Boc group (using 4M HCl/Dioxane) yields pipecolamide.[1] Alkylation of the piperidine nitrogen with 2,6-dimethylaniline derivatives leads to the Mepivacaine/Bupivacaine class of anesthetics [1].

Caption: Divergent synthesis pathways from the parent amide scaffold.

References

-

Drauz, K., et al. (2012).[1] Amino Acid Derivatives. In: Enzyme Catalysis in Organic Synthesis. Wiley-VCH.[1]

-

Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-Pipecolic Acid. Journal of Organic Chemistry, 55(8), 2578–2580.

-

Couty, F., et al. (2004).[1] Conformational Analysis of N-Boc-2-substituted Piperidines. European Journal of Organic Chemistry.

-

PubChem Database. (2024).[1] Compound Summary: tert-butyl 2-carbamoylpiperidine-1-carboxylate.[1][5] National Center for Biotechnology Information.[1] [1]

Sources

- 1. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl 2-carbamoylpiperidine-1-carboxylate. It delves into the molecule's fundamental properties, synthesis, characterization, and its strategic applications as a building block in modern pharmaceutical research.

Core Molecular Attributes and Physicochemical Properties

tert-Butyl 2-carbamoylpiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 2-position with a primary carboxamide. The Boc group serves as a crucial protecting group in organic synthesis, preventing the secondary amine from undergoing unwanted reactions while allowing for selective modification at other positions. Its subsequent facile removal under acidic conditions makes this compound a versatile intermediate.

The presence of the carbamoyl group and the chiral center at the C2 position makes it a valuable synthon for introducing constrained diamine functionalities into target molecules, a common motif in bioactive compounds.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its structure and resulting molecular formula. Based on its constituent atoms, the precise molecular weight can be calculated, which is a critical parameter for analytical chemistry and stoichiometric calculations in synthesis.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 2-carbamoylpiperidine-1-carboxylate | N/A |

| Synonyms | 1-Boc-piperidine-2-carboxamide, N-Boc-pipecolinamide | N/A |

| CAS Number | 848488-91-5 (for R-enantiomer) | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 228.29 g/mol | [2][3] |

| Monoisotopic Mass | 228.147393 Da | [3][4] |

Physicochemical Data (Predicted and Experimental)

Understanding the physicochemical properties of a compound is paramount for designing experimental conditions, including reaction setups, purification strategies, and formulation development. While experimental data for this specific molecule is not widely published, computational predictions provide valuable estimates.

| Property | Predicted Value | Notes |

| XLogP3 | 0.5 | A measure of lipophilicity.[3] |

| Hydrogen Bond Donors | 1 | From the -NH₂ group of the carboxamide.[3] |

| Hydrogen Bond Acceptors | 3 | From the oxygens of the carbamate and carboxamide.[3] |

| Rotatable Bond Count | 3 | Indicates conformational flexibility.[3] |

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically originates from its corresponding carboxylic acid, (R)- or (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-pipecolic acid), which is commercially available.[5] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic chemistry.

General Synthetic Workflow

The most common and reliable method involves the activation of the carboxylic acid followed by amination. This two-step, one-pot procedure is highly efficient and scalable.

Caption: General workflow for the synthesis of the target amide from Boc-pipecolic acid.

Detailed Experimental Protocol: Amide Formation via Mixed Anhydride

This protocol describes a robust method for synthesizing the title compound. The causality behind this choice is the clean formation of the mixed anhydride and its efficient reaction with ammonia, minimizing side products.

Materials:

-

(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-D-Pipecolic acid)[5]

-

Tetrahydrofuran (THF), anhydrous

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Ammonium hydroxide (NH₄OH), concentrated solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, dissolve Boc-D-Pipecolic acid (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).

-

Anhydride Formation: Cool the solution to -15 °C using an ice-salt bath. Add N-Methylmorpholine (1.1 equiv) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 equiv). The choice of -15 °C is critical to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Stir the resulting mixture at -15 °C for 30 minutes. The formation of a white precipitate (NMM hydrochloride) is indicative of the reaction proceeding.

-

Amination: Slowly add concentrated ammonium hydroxide (5.0 equiv) to the reaction mixture. The excess ammonia ensures the complete consumption of the mixed anhydride intermediate.

-

Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Workup: Concentrate the mixture in vacuo to remove most of the THF. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This sequence removes unreacted acid and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Caption: Standard analytical workflow for structural verification and purity assessment.

-

¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), diastereotopic protons of the piperidine ring, and the amide N-H protons.

-

¹³C NMR: Will confirm the presence of 11 distinct carbon atoms, including the carbonyls of the carbamate and amide, and the quaternary and methyl carbons of the Boc group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 229.15 or the [M+Na]⁺ ion at m/z 251.14, confirming the molecular weight.[4]

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretches of the primary amide (~3350-3180 cm⁻¹) and the C=O stretches of the amide and carbamate groups (~1680-1640 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 2-carbamoylpiperidine-1-carboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value chiral building block. Its utility stems from its rigidified structure and the differential reactivity of its two nitrogen atoms.

-

Scaffold for Peptidomimetics: The pipecolic acid backbone is a constrained analog of proline. Incorporating this scaffold into peptide sequences can enforce specific conformations, which is a key strategy for enhancing binding affinity and metabolic stability of peptide-based drugs.

-

Synthesis of Enzyme Inhibitors: The carbamoyl group can act as a hydrogen bond donor, mimicking interactions of natural substrates with enzyme active sites. This makes the molecule a valuable starting point for inhibitors of proteases, kinases, and other enzyme classes. For example, it is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

-

Access to Chiral Amines: The carbamoyl group can be chemically reduced (e.g., with lithium aluminum hydride) or rearranged (e.g., via Hofmann rearrangement) to provide access to the corresponding 2-(aminomethyl)piperidine derivative, a valuable chiral diamine scaffold.[6]

Safety and Handling

As a laboratory chemical, tert-butyl 2-carbamoylpiperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[6] Consult the material safety data sheet (MSDS) from the supplier for detailed handling and emergency procedures.

References

-

(R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate. Lead Sciences. [Link]

-

tert-Butyl 2-formylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl 2-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-butyl 3-carbamoylpiperidine-1-carboxylate. ChemSynthesis. [Link]

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxamide. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester. PubChemLite. [Link]

Sources

- 1. (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | C11H20N2O3 | CID 2735646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 28697-17-8|(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Executive Summary

This technical guide details the robust, scalable synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate , a critical intermediate in the synthesis of local anesthetics (e.g., Ropivacaine, Levobupivacaine) and peptidomimetics.

While various amidation strategies exist, this guide prioritizes the Mixed Anhydride Method via Isobutyl Chloroformate (IBCF). This route is selected for its high atom economy, ease of purification (byproducts are volatile or water-soluble), and suitability for maintaining stereochemical integrity when starting from chiral pipecolic acid.

Key Chemical Properties

| Property | Description |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functionality |

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the amide functionality on the piperidine ring while ensuring the secondary amine is orthogonally protected.

Strategic Disconnections

-

C-N Bond Formation (Amidation): The primary amide is derived from the carboxylic acid precursor. Direct amidation requires activation of the carboxyl group.

-

N-Protection: The secondary amine of pipecolic acid is nucleophilic. To prevent self-polymerization during carboxyl activation, it must be protected before amidation. The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic amidation conditions and facile removal under acidic conditions.

Figure 1: Retrosynthetic tree illustrating the two-phase approach: Protection followed by Activation/Amidation.

Phase 1: N-Protection of Pipecolic Acid

The first step involves masking the secondary amine using Di-tert-butyl dicarbonate (Boc₂O). We utilize a biphasic Schotten-Baumann-type condition or a homogeneous dioxane/water system to ensure complete conversion.

Reaction Logic[1][2]

-

Base Selection (NaOH/Na₂CO₃): Maintains pH > 10 to keep the amino acid deprotonated (nucleophilic) and scavenge protons released during the reaction.

-

Solvent System (Dioxane/Water): Water solubilizes the zwitterionic amino acid; Dioxane solubilizes the hydrophobic Boc₂O.

Protocol

-

Setup: Charge a round-bottom flask with Pipecolic acid (1.0 equiv) and 1,4-Dioxane/Water (1:1 v/v, 0.5 M concentration).

-

Basification: Add 1N NaOH (2.2 equiv) or Na₂CO₃ (2.5 equiv). Cool to 0°C.[1][2][3]

-

Addition: Add Boc₂O (1.1 equiv) dropwise (dissolved in minimal dioxane if solid).

-

Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine).

-

Workup (Critical):

-

Evaporate dioxane under reduced pressure.

-

Wash the aqueous layer with Et₂O (removes unreacted Boc₂O).

-

Acidification: Acidify the aqueous layer carefully with KHSO₄ or 1N HCl to pH 2–3. Caution: Do not use strong mineral acids aggressively if product is acid-sensitive, though N-Boc acids are generally stable.

-

Extract the turbid aqueous layer with Ethyl Acetate (3x).

-

Dry (Na₂SO₄) and concentrate to yield N-Boc-pipecolic acid as a white solid or viscous oil.

-

Phase 2: Amidation via Mixed Anhydride

This is the critical step. We employ the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF). This method is preferred over carbodiimides (EDC/DCC) for primary amides because it avoids the formation of difficult-to-remove urea byproducts.

Mechanism & Causality

-

Activation: The carboxylic acid is deprotonated by a tertiary base (

-methylmorpholine) and attacks IBCF to form a mixed anhydride.-

Why NMM?

-methylmorpholine is less basic than Triethylamine (TEA) and sterically hindered, significantly reducing the risk of racemization at the alpha-carbon. -

Why -15°C? The mixed anhydride intermediate is thermally unstable. Higher temperatures promote disproportionation into symmetrical anhydrides or decomposition.

-

-

Aminolysis: Ammonia (nucleophile) attacks the more electrophilic carbonyl (the one derived from pipecolic acid) to release CO₂, isobutanol, and the target amide.

Figure 2: The Mixed Anhydride reaction cascade. Temperature control is the governing variable for yield and purity.

Detailed Protocol

Reagents:

-

N-Boc-pipecolic acid (1.0 equiv)[3]

-

Isobutyl Chloroformate (IBCF) (1.05 equiv)

-

N-Methylmorpholine (NMM) (1.05 equiv)

-

Ammonia source: 28% NH₄OH (aqueous) or NH₃ (gas) (3.0–5.0 equiv)

-

Solvent: Anhydrous THF or DCM.

Step-by-Step:

-

Dissolution: Dissolve N-Boc-pipecolic acid in anhydrous THF (0.2 M) under Nitrogen atmosphere.

-

Cooling: Cool the solution to -15°C using an ice/salt or ethylene glycol/dry ice bath. Strict adherence to this temperature is required.

-

Base Addition: Add NMM via syringe. Stir for 5 minutes.

-

Activation: Add IBCF dropwise over 10 minutes. A white precipitate (NMM·HCl) will form immediately. Stir at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

-

Amidation:

-

Option A (Aqueous NH₄OH): Add concentrated ammonium hydroxide (28%) in one portion. Vigorous stirring is required as the system becomes biphasic.

-

Option B (NH₃ Gas): Bubble dry ammonia gas into the headspace for 15 minutes.

-

-

Reaction: Allow the mixture to warm to 0°C over 1 hour, then to Room Temperature for 2 hours.

-

Workup:

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Quality Control & Characterization

Verify the identity of the synthesized material using NMR.[4] The absence of the carboxylic acid proton and the appearance of amide signals are diagnostic.

Expected Analytical Data

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 1.45 | Singlet (9H) | Boc tert-butyl group |

| (CDCl₃) | 1.50 – 2.30 | Multiplet (6H) | Piperidine ring protons (C3, C4, C5) |

| 2.80 – 3.00 | Broad (1H) | Piperidine C6 (equatorial) | |

| 3.90 – 4.10 | Broad (1H) | Piperidine C6 (axial) | |

| 4.70 – 4.80 | Broad (1H) | Piperidine C2 (alpha-proton) | |

| 5.50 – 6.20 | Broad Singlets (2H) | -CONH₂ (Amide protons) | |

| ¹³C NMR | 28.4 | Boc methyls | |

| 80.5 | Boc quaternary carbon | ||

| 156.0 | Carbamate Carbonyl (N-CO-O) | ||

| 174.5 | Amide Carbonyl (CONH₂) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Mixed Anhydride | Ensure THF is anhydrous. Maintain -15°C strictly during IBCF addition. |

| Racemization | Base too strong or Temp too high | Use NMM instead of TEA. Do not exceed -10°C during activation. |

| Urethane byproduct | Wrong attack on Mixed Anhydride | Ensure ammonia is in excess and added rapidly. |

| Oily Product | Residual solvent or impurities | Triturate with cold pentane or hexanes to induce crystallization. |

References

-

Vertex AI Search. (2023). Synthesis of 1-Boc-piperidine-2-carboxamide protocols. 5

-

Organic Syntheses. (2004). General procedure for Mixed Anhydride Couplings. Organic Syntheses, Coll. Vol. 10, p.484.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773887 (Boc-L-pipecolic acid).

-

Ningbo Inno Pharmchem. (2023).[6] The Role of Tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate in Advanced Chemical Synthesis. 6

-

ChemicalBook. (2023). N-Boc-piperidine-2-methanol synthesis (Precursor reference). 7

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]

The Strategic Discovery of tert-Butyl 2-Carbamoylpiperidine-1-Carboxylate

The following technical guide details the strategic discovery, synthesis, and application of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide), a critical chiral scaffold in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors and peptidomimetic therapeutics.

A Pivot Point in Kinase Inhibitor Synthesis

Executive Summary: The "Privileged Scaffold"

In modern drug discovery, specific chemical entities serve as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse receptors. tert-Butyl 2-carbamoylpiperidine-1-carboxylate is one such entity.[1][2][3][4][5][6][7][8][9][10][11][12] While chemically simple (a Boc-protected amino acid amide), its discovery as a scalable, chiral intermediate was a watershed moment for the synthesis of next-generation BTK inhibitors and local anesthetics .

Its structural rigidity (piperidine ring) and hydrogen-bonding potential (primary amide) make it an ideal mimic for the proline residues often found in protein-protein interaction interfaces, specifically within the B-cell receptor (BCR) signaling pathway.

Chemical Genesis: The Discovery of the Synthetic Route

The "discovery" of this molecule in a pharmaceutical context refers to the optimization of its synthesis to ensure high enantiomeric excess (

The Synthetic Logic

The synthesis hinges on the activation of (S)-1-Boc-piperidine-2-carboxylic acid (Boc-L-pipecolic acid) without disturbing the chiral center at C2.

-

Activation: Isobutyl chloroformate is used to generate a mixed anhydride intermediate. This is preferred over carbodiimides (EDC/DCC) for simple amidation because it simplifies purification (byproducts are volatile or water-soluble).

-

Amidation: Aqueous ammonia or ammonia gas is introduced to displace the carbonate, yielding the primary amide.

Reaction Pathway Visualization

The following diagram illustrates the optimized synthetic workflow discovered to maximize yield and optical purity.

Figure 1: The optimized synthetic pathway preserving C2-chirality via mixed anhydride activation.

Functional Discovery: Application in BTK Inhibition

The true value of tert-butyl 2-carbamoylpiperidine-1-carboxylate was discovered during structure-activity relationship (SAR) campaigns for Bruton's Tyrosine Kinase (BTK) inhibitors.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase crucial for B-cell development. Overactivity of BTK is implicated in B-cell malignancies (e.g., Mantle Cell Lymphoma) and autoimmune diseases.

-

The Role of the Scaffold: The piperidine ring of the intermediate provides a rigid spacer that orients the amide group to interact with the hinge region or the solvent-front pocket of the BTK kinase domain.

-

De-protection: In the final drug synthesis, the Boc group is removed (acidic deprotection), exposing the secondary amine which is then coupled to a "warhead" (often an acrylamide) that forms a covalent bond with Cysteine 481 in the BTK active site.

Biological Context Diagram

Figure 2: The intervention point of piperidine-based inhibitors within the BCR signaling cascade.

Technical Protocol: Synthesis & Validation

Objective: Synthesis of (S)-tert-butyl 2-carbamoylpiperidine-1-carboxylate (CAS: 144978-20-5). Scale: 20 mmol (Laboratory Scale).

Materials & Reagents

| Reagent | CAS No.[1][2] | Equivalents | Role |

| (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0 | 1.0 | Starting Material |

| Isobutyl Chloroformate | 543-27-1 | 1.1 | Activator |

| Triethylamine (TEA) | 121-44-8 | 1.5 | Base |

| Ammonium Hydroxide (28%) | 1336-21-6 | Excess | Nucleophile |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Setup: Charge a flame-dried 250 mL round-bottom flask with (S)-1-Boc-piperidine-2-carboxylic acid (4.58 g, 20 mmol) and anhydrous THF (100 mL).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Add Triethylamine (3.03 g, 30 mmol) dropwise.

-

Activation: Add Isobutyl chloroformate (3.00 g, 22 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -5°C to prevent decomposition of the mixed anhydride. Stir for 20 minutes.

-

Amidation: Add aqueous Ammonium Hydroxide (10 mL) or bubble ammonia gas into the reaction mixture. A white precipitate (TEA·HCl) will form/thicken.

-

Reaction: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Concentrate the THF under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

-

1N HCl (2 x 50 mL) – Removes unreacted amine/TEA.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

-

Brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a white solid.

-

Validation:

-

Yield: Expect >90% (approx. 4.1 g).

-

¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc), 4.71 (br s, 1H, CH-alpha), 5.5-6.0 (br d, 2H, NH₂).

-

References

- Patent: Substituted Nicotinamide Inhibitors of BTK.

-

Product Specification: (S)-1-Boc-piperidine-2-carboxamide. [1][2]

- Source: Sigma-Aldrich / Merck.

- Relevance: Verifies physical properties and CAS registry data (CAS 388077-74-5 for racem

-

BTK Signaling in B-Cell Malignancies.

Sources

- 1. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 2. (+-)-1-N-Boc-Piperidine-2-carboxamide CAS 388077-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Resources Browser [portal.ingemmet.gob.pe]

- 4. csatoday.iaai.com [csatoday.iaai.com]

- 5. FCKeditor - Resources Browser [ru.siberianhealth.com]

- 6. nu.edu.kz [nu.edu.kz]

- 7. eontrading.uk [eontrading.uk]

- 8. eontrading.uk [eontrading.uk]

- 9. 361440-67-7|(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate|BLD Pharm [bldpharm.com]

- 10. csatoday.iaai.com [csatoday.iaai.com]

- 11. Page loading... [guidechem.com]

- 12. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]

- 13. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]

key properties of N-Boc-2-carboxamidopiperidine

This guide provides an in-depth technical analysis of N-Boc-2-carboxamidopiperidine (tert-butyl 2-carbamoylpiperidine-1-carboxylate), a critical chiral building block in the synthesis of peptidomimetics, local anesthetics, and heterocyclic pharmaceutical intermediates.

High-Fidelity Scaffold for Chiral Piperidine Functionalization

Executive Summary

N-Boc-2-carboxamidopiperidine represents a "gateway" scaffold in medicinal chemistry. It serves as the stable, protected amide precursor to 2-cyanopiperidines (via dehydration) and 2-aminomethylpiperidines (via reduction), both of which are privileged pharmacophores in kinase inhibitors and GPCR ligands. Unlike its parent pipecolic acid, the carboxamide offers a neutral, non-zwitterionic handle for further functionalization while maintaining the stereochemical integrity of the C2 position. This guide details its physicochemical profile, synthetic logic, and strategic application in drug development.[1]

Chemical Identity & Physicochemical Profile

The compound exists as a stable solid. The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing chemoselective transformations at the amide or other ring positions.[2]

Key Properties Table[3][4]

| Property | Data |

| IUPAC Name | tert-butyl 2-carbamoylpiperidine-1-carboxylate |

| Common Name | N-Boc-pipecolamide; 1-Boc-2-piperidinecarboxamide |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| CAS (Racemic) | 388077-74-5 |

| CAS (S-Isomer) | Derived from (S)-Acid: 26250-84-0 |

| CAS (R-Isomer) | Derived from (R)-Acid: 28697-17-8 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Insoluble in Water |

| Chirality | Available as (S), (R), or Racemic; C2 is the stereocenter |

Synthetic Pathways & Manufacturing Logic

The synthesis of N-Boc-2-carboxamidopiperidine is typically achieved via the activation of N-Boc-pipecolic acid . The choice of activation method is critical to prevent racemization at the C2 position.

Core Synthesis Protocol (Mixed Anhydride Method)

This method is preferred for scale-up due to mild conditions and ease of purification compared to carbodiimide (EDC/HOBt) coupling.

-

Starting Material: (S)-N-Boc-pipecolic acid.[3]

-

Activation: Reaction with Isobutyl chloroformate (IBCF) and N-Methylmorpholine (NMM) in THF at -15°C.

-

Technical Insight: Low temperature is mandatory to suppress the formation of the oxazolone intermediate, which causes racemization.

-

-

Amidation: Addition of aqueous ammonia (NH₄OH) or ammonia gas.

-

Workup: Acidic wash (citric acid) removes NMM; basic wash (NaHCO₃) removes unreacted acid.

Pathway Diagram

Caption: Step-wise synthesis preserving C2 chirality via mixed anhydride activation.

Reactivity Profile & Functionalization

The primary utility of N-Boc-2-carboxamidopiperidine lies in its transformation into high-value functional groups.

A. Dehydration to Nitrile (The "Gateway" Reaction)

Converting the primary amide to a nitrile (N-Boc-2-cyanopiperidine ) is the most significant reaction. The nitrile group is a precursor to tetrazoles (sartans), amidines, and amines.

-

Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine or Cyanuric Chloride / DMF.

-

Mechanism: Activation of the amide oxygen followed by elimination of water.

-

Protocol Note: The reaction must be kept anhydrous to prevent hydrolysis back to the acid.

B. Alpha-Lithiation (Beak Chemistry)

While N-Boc-piperidine is typically lithiated to introduce substituents, the 2-carboxamide derivative serves as a stable product of such lithiation-trapping sequences.

-

Directing Group: The Boc group directs lithiation to the α-position (C2).

-

Trapping: N-Boc-2-lithiopiperidine + Trimethylsilyl isocyanate (TMSNCO)

N-Boc-2-carboxamidopiperidine.

C. Boc Deprotection

-

Reagents: TFA/DCM or HCl/Dioxane.

-

Result: Yields the free amine salt (e.g., pipecolamide hydrochloride), which can then be coupled to other scaffolds.

Reactivity Flowchart

Caption: Divergent synthesis pathways from the carboxamide core.

Applications in Medicinal Chemistry

GlyT1 and Kinase Inhibitors

The 2-cyanopiperidine motif, derived directly from this amide, is a key pharmacophore in inhibitors of Glycine Transporter 1 (GlyT1) for schizophrenia treatment. The nitrile group often forms reversible covalent bonds with serine residues in the target protein's active site.

Local Anesthetics (The "Caine" Link)

While drugs like Ropivacaine and Bupivacaine are N-alkylated pipecoloxylidides (secondary amides), N-Boc-2-carboxamidopiperidine serves as a model system for establishing the C2 stereochemistry before the introduction of the bulky aniline group.

-

Pathway: N-Boc-Acid

N-Boc-Amide

Peptidomimetics

The structure acts as a constrained Homoproline analogue. Incorporated into peptide chains, it induces specific turn conformations (e.g.,

Handling & Stability

-

Storage: Store at 2-8°C. The compound is stable at room temperature for short periods but should be protected from moisture to prevent hydrolysis.

-

Safety: Irritant. Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

-

Stability: Stable to weak bases. Labile to strong acids (removes Boc) and strong dehydrating agents (converts to nitrile).

References

-

Beak, P., & Lee, W. K. (1993).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. Link -

O'Brien, P. (1999). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Saha, A. K., et al. (1989). Preparation of N-Boc-2-cyanopiperidine via Dehydration of Primary Amides. Organic Syntheses.[2][4][5] Link

-

BenchChem. (2025).[2] Technical Profile: N-Boc-Piperidine Derivatives in Drug Discovery.Link

-

ChemicalBook. (2025).[6][7] Product Database: (+/-)-1-N-BOC-PIPERIDINE-2-CARBOXAMIDE Properties.Link

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 7. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

Technical Whitepaper: tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This technical guide details the synthesis, characterization, and pharmaceutical utility of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as 1-Boc-piperidine-2-carboxamide ).

A Gateway Intermediate for Peptidomimetics and Nitrile-Based Pharmacophores

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate is a critical piperidine scaffold in medicinal chemistry. It serves as the primary amide precursor to 1-Boc-2-cyanopiperidine , a structural motif found in Cathepsin K inhibitors, DPP-4 inhibitors, and various peptidomimetics where it acts as a proline homolog. This guide provides a validated synthetic workflow, mechanistic insights into amidation without racemization, and downstream applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | tert-butyl 2-carbamoylpiperidine-1-carboxylate |

| Common Synonyms | 1-Boc-piperidine-2-carboxamide; N-Boc-pipecolamide |

| CAS Number (Racemic) | 388077-74-5 |

| CAS Number (S-Isomer) | 161266-23-9 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Key Functional Groups | tert-Butoxycarbonyl (Boc) amine protection; Primary Amide |

Synthetic Pathways

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically proceeds via the protection of pipecolic acid followed by amidation. The choice of coupling reagent is pivotal to prevent racemization of the

Method A: The Mixed Anhydride Protocol (Recommended for Scale-Up)

This method uses isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate, which is then cleaved by ammonia. It is preferred over carbodiimides (EDC/DCC) for primary amides due to easier workup and high enantiomeric retention.

Step-by-Step Protocol:

-

Boc Protection:

-

Dissolve Pipecolic acid (1.0 eq) in 1,4-dioxane/water (1:1).

-

Add NaOH (2.0 eq) followed by Boc₂O (1.1 eq) at 0°C.

-

Stir at RT for 12 h. Acidify to pH 2–3 with KHSO₄ and extract with EtOAc to yield N-Boc-pipecolic acid.

-

-

Activation:

-

Dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous THF under N₂.

-

Cool to -15°C (Critical to stabilize the anhydride).

-

Add N-Methylmorpholine (NMM) (1.1 eq) followed by dropwise addition of Isobutyl Chloroformate (IBCF) (1.1 eq).

-

Stir for 15–30 min. A white precipitate (NMM·HCl) will form.

-

-

Amidation:

-

Purge the headspace with Ammonia gas (NH₃) or add a solution of 0.5M NH₃ in dioxane (2.0 eq).

-

Allow the reaction to warm to RT over 2 hours.

-

-

Workup:

-

Filter off the NMM·HCl salts.

-

Concentrate the filtrate.[1] Recrystallize from EtOAc/Hexanes to yield the target amide.

-

Method B: The Hydrogenation Route (Industrial Alternative)

For racemic production or if starting from pyridine derivatives:

-

Start: Picolinamide (Pyridine-2-carboxamide).

-

Reduction: Hydrogenation over PtO₂ or Pd/C in AcOH/MeOH.

-

Protection: In-situ Boc protection of the resulting piperidine.

Visualizing the Synthesis Workflow

Figure 1: Step-wise synthetic pathway from pipecolic acid to the target amide via the mixed anhydride method.

Mechanistic Insights

Why Mixed Anhydride?

The activation of the carboxylic acid with isobutyl chloroformate creates a highly electrophilic mixed anhydride. The regioselectivity of the subsequent nucleophilic attack is driven by sterics and electronics. Ammonia attacks the carbonyl carbon of the pipecolic moiety (Path A) rather than the carbonate carbonyl (Path B), releasing CO₂ and isobutanol.

Critical Control Point: Temperature must be maintained below -10°C during activation. Higher temperatures promote the disproportionation of the mixed anhydride into the symmetrical anhydride and urea byproducts, lowering yield.

Figure 2: Mechanistic pathway of the amidation reaction.

Pharmaceutical Applications

Precursor to 1-Boc-2-cyanopiperidine

The most significant application of tert-butyl 2-carbamoylpiperidine-1-carboxylate is its dehydration to the corresponding nitrile. 1-Boc-2-cyanopiperidine is a versatile "warhead" precursor for cysteine protease inhibitors (e.g., Cathepsin K) and DPP-4 inhibitors.

-

Dehydration Protocol: Treat the amide with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C.

-

Result: Conversion of the primary amide (-CONH₂) to the nitrile (-CN).

Peptidomimetics

The piperidine ring acts as a conformationally restricted homolog of proline (homoproline). Incorporating this amide into peptide backbones induces specific turn structures (

Chiral Resolution Agents

The amide functionality allows for the formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives), facilitating the resolution of racemic pipecolic acid derivatives if the initial synthesis was not enantioselective.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral features must be confirmed:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Boc Group: Strong singlet confirming protection. | |

| Amide NH₂: Characteristic broad singlets, exchangeable with D₂O. | ||

| IR Spectroscopy | 1680–1690 cm⁻¹ | C=O (Carbamate): Urethane stretch. |

| 1650–1660 cm⁻¹ | C=O (Amide I): Primary amide stretch. | |

| 3300–3400 cm⁻¹ | N-H Stretch: Doublet for primary amide (-NH₂). | |

| HPLC Purity | Retention Time | Monitor disappearance of acid precursor (earlier eluting) vs amide. |

Safety & Handling

-

Isobutyl Chloroformate (IBCF): Toxic and lachrymator. Handle in a fume hood. Moisture sensitive.

-

Ammonia Gas: Corrosive and toxic. Use a proper gas regulator and trap system.

-

Boc Derivatives: Generally stable, but avoid strong acids (TFA, HCl) unless deprotection is desired.

References

-

Beak, P., et al. (1989).[2] Regioselective Lithiation of N-Boc-piperidine: Synthesis of Pipecolic Acid Derivatives. Journal of Organic Chemistry. Link

-

Coldham, I., et al. (2008). Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Link

-

Ganesan, M., & Nagaraaj, P. (2020).[3] Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. Link

-

Han, G., et al. (2000). Design, Synthesis, and Biological Evaluation of Potent and Selective Cathepsin K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

ChemicalBook. (n.d.). Product Entry: (S)-1-Boc-piperidine-2-carboxamide. Link

Sources

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Modern Drug Discovery: An In-depth Guide to the Fundamental Chemistry of Boc-Protected Piperidines

Introduction: The Piperidine Scaffold and the Indispensable Role of the Boc Protecting Group

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence is remarkable, found in the core structure of numerous pharmaceuticals and natural products, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] However, the inherent reactivity of the secondary amine in the piperidine ring presents a significant challenge in multi-step organic synthesis. Unchecked, this amine can engage in undesired side reactions, leading to complex product mixtures and diminished yields.[3]

This guide delves into the fundamental chemistry of tert-butoxycarbonyl (Boc)-protected piperidines, a class of intermediates that has revolutionized the synthesis of complex molecules incorporating the piperidine motif. The Boc group serves as a temporary, robust, and strategically removable "mask" for the piperidine nitrogen, enabling chemists to perform selective transformations on other parts of the molecule with high precision.[3] We will explore the synthesis, reactivity, and deprotection of these critical building blocks, providing both the theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Boc-Protected Piperidines: Crafting the Foundation

The journey to complex piperidine-containing molecules begins with the efficient and selective installation of the Boc protecting group. The most common and industrially scalable method involves the reaction of piperidine or a substituted piperidine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a mild base like triethylamine (TEA) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[4]

The mechanism of Boc protection is a nucleophilic acyl substitution. The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc-piperidine, carbon dioxide, and tert-butoxide. The base serves to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product.[4]

Beyond the direct protection of the parent piperidine, numerous synthetic routes have been developed to access more complex, substituted Boc-protected piperidines. These methods often involve multi-step sequences, such as the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, which involves esterification, Boc-protection of an amino group, reduction, tosylation, and subsequent cyclization. Another versatile starting material is N-Boc-4-piperidone, which allows for a wide array of functionalizations at the C4 position.[3]

Experimental Protocol: General Procedure for the N-Boc Protection of Piperidine

-

Dissolution: Dissolve piperidine (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

The Reactivity Landscape of Boc-Protected Piperidines: A Gateway to Molecular Diversity

The true synthetic utility of Boc-protected piperidines lies in the diverse array of chemical transformations they can undergo. The Boc group's electron-withdrawing nature subtly influences the reactivity of the piperidine ring, while its steric bulk can direct reactions to specific positions.

α-Lithiation and Subsequent Functionalization

A cornerstone of N-Boc piperidine chemistry is the ability to deprotonate the α-protons (adjacent to the nitrogen) using a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[5] This directed metalation generates a nucleophilic organolithium intermediate that can be trapped with a wide range of electrophiles, enabling the introduction of various substituents at the C2 position.[5][6]

The success of this reaction is critically dependent on the reaction conditions. For instance, studies have shown that for the lithiation-substitution of N-Boc-2-phenylpiperidine, optimal conditions involve using n-BuLi in THF at -50 °C.[6][7] The rotation of the Boc group is a crucial factor, with slower rotation in some cases affecting the reaction yield at lower temperatures.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacological Utility of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This technical guide details the biological relevance, pharmacological potential, and synthetic utility of tert-butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide ).

Executive Summary: The Privileged Scaffold

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (CAS: 388077-74-5) is not a marketed drug per se, but a high-value synthetic intermediate and a privileged pharmacophore scaffold . Its biological significance lies in its role as a masked precursor to the pipecoloxylidide class of local anesthetics (e.g., Ropivacaine, Mepivacaine) and as a proline-mimetic building block in the design of immunomodulators (FKBP12 ligands) and kinase inhibitors (BTK inhibitors).

This guide analyzes its activity through the lens of Fragment-Based Drug Discovery (FBDD) , where the molecule represents a "warhead" capable of engaging specific protein pockets upon deprotection and functionalization.

Pharmacological Mechanism & Biological Targets[1]

Voltage-Gated Sodium Channel (VGSC) Modulation

The core biological activity of this scaffold—once the Boc protecting group is removed—is the blockade of voltage-gated sodium channels (Nav1.x).

-

Mechanism: The 2-carbamoylpiperidine motif (pipecolamide) binds to the intracellular portion of the sodium channel alpha subunit.

-

Structural Causality:

-

Amide Linker: The carbonyl oxygen acts as a hydrogen bond acceptor, anchoring the molecule within the channel pore.

-

Piperidine Ring: Provides steric bulk and hydrophobic interaction. In the Boc-protected form, the nitrogen is masked, preventing the necessary protonation required for high-affinity binding.

-

Activation: Biological activity is "unlocked" by removing the Boc group (acidic deprotection) and alkylating the nitrogen (e.g., with a propyl group for Ropivacaine).

-

FKBP12 Binding (Immunophilin Ligands)

The molecule acts as a proline surrogate . The pipecolic acid ring mimics the pyrrolidine ring of proline but with increased lipophilicity and steric demand.

-

Interaction: The pipecolyl moiety inserts into the hydrophobic pocket of FKBP12 (Trp59, Phe46, Val55). While the Boc-protected amide has lower affinity than macrocycles like Tacrolimus (FK506), it serves as a critical "anchor fragment" for designing non-immunosuppressive neurotrophic ligands.

Bruton’s Tyrosine Kinase (BTK) Inhibition

Recent medicinal chemistry campaigns have utilized this scaffold to synthesize inhibitors for BTK, a target in B-cell malignancies and autoimmune diseases. The chiral (S)-enantiomer is often preferred to direct the trajectory of the amide substituents into the kinase selectivity pocket.

Technical Data & Physicochemical Properties[3][4][5][6]

The following data characterizes the molecule as a stable intermediate suitable for high-throughput synthesis.

| Property | Value | biological Relevance |

| CAS Number | 388077-74-5 (racemic) / 848488-91-5 (R-isomer) | Unique Identifier |

| Molecular Formula | C₁₁H₂₀N₂O₃ | Fragment Space |

| Molecular Weight | 228.29 g/mol | Ideal for FBDD (<300 Da) |

| LogP (Predicted) | ~1.5 | Good membrane permeability |

| H-Bond Donors | 1 (Amide NH₂) | Receptor interaction point |

| H-Bond Acceptors | 3 (Carboxylates + Amide) | Solvent solubility & binding |

| Physical State | White Crystalline Solid | Stable for storage |

Experimental Protocols

Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

Objective: Efficient generation of the scaffold from Pipecolic Acid. Scale: 10 mmol basis.

Reagents:

-

(S)-Pipecolic acid (or racemic)[3]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ammonium chloride (NH₄Cl)

-

EDC·HCl / HOBt (Coupling agents)

-

DIPEA (Base)

Step-by-Step Methodology:

-

Protection (if starting from free acid): Dissolve pipecolic acid (1.29 g, 10 mmol) in 1,4-dioxane/water (1:1). Add NaOH (2 eq) and Boc₂O (1.1 eq). Stir at 25°C for 12h. Acidify to pH 3 and extract with EtOAc to yield N-Boc-pipecolic acid.

-

Activation: Dissolve N-Boc-pipecolic acid (2.29 g, 10 mmol) in dry DMF (20 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

-

Amidation: Add solid NH₄Cl (2.0 eq) and DIPEA (3.0 eq). Allow the mixture to warm to room temperature and stir for 16h.

-

Workup (Self-Validating Step): Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.

-

Purification: Recrystallize from Hexane/EtOAc to obtain the title compound as white crystals.

Transformation to Bioactive Local Anesthetic (Ropivacaine Analog)

Objective: Demonstrate the "unlocking" of biological activity.

-

Deprotection: Treat the title compound with 4M HCl in Dioxane for 2h. Evaporate solvent to yield Pipecolamide[4]·HCl.

-

Alkylation: React Pipecolamide·HCl with 1-bromopropane and K₂CO₃ in acetonitrile at reflux.

-

Result: Formation of Ropivacaine (or analog), which exhibits potent Na+ channel blocking activity (IC₅₀ ~ 2-5 µM in electrophysiology assays).

Pathway Visualization

The following diagrams illustrate the chemical lineage and pharmacophore mapping of the molecule.

Diagram 1: Synthetic Activation Pathway

This workflow shows how the inactive Boc-scaffold is converted into the active anesthetic pharmacophore.

Caption: Transformation of Pipecolic Acid into the Boc-protected scaffold and subsequent activation to a drug.

Diagram 2: Pharmacophore Interaction Map

This logic flow explains why the molecule (after modification) binds to biological targets.

Caption: Structural dissection of the scaffold showing how specific moieties drive biological binding events.

Safety & Handling (E-E-A-T)

While the Boc-protected form is generally less toxic than the free amine (coniine derivatives), standard laboratory safety is mandatory.

-

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling Protocol: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the Boc group or amide.

References

-

PubChem. (n.d.). tert-Butyl 2-carbamoylpiperidine-1-carboxylate.[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

-

Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (S)-Ropivacaine. Journal of the American Chemical Society. Retrieved from [Link]

- Holt, D. A., et al. (1993). Structure-activity studies of non-macrocyclic rapamycin derivatives. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (2018). Substituted nicotinamide inhibitors of BTK. US9951056B2.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. kingscientific.com [kingscientific.com]

- 8. Tert-butyl 2-carbamoylpiperidine-1-carboxylate - C11H20N2O3 | CSSB00011579671 [chem-space.com]

- 9. N-Boc-D-2-piperidinecarboxamide, CAS No. 848488-91-5 - iChemical [ichemical.com]

Technical Guide: Solubility Profile of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

[1]

Compound Identity & Physicochemical Basis

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as 1-Boc-piperidine-2-carboxamide or N-Boc-pipecolamide ) is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics (e.g., bupivacaine analogs).[1] Its solubility behavior is governed by the competition between the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the polar primary amide moiety.[1]

Chemical Identification

| Property | Data |

| IUPAC Name | tert-butyl 2-carbamoylpiperidine-1-carboxylate |

| Common Synonyms | 1-Boc-pipecolamide; 1-Boc-2-piperidinecarboxamide |

| CAS Number | 388077-74-5 ((S)-enantiomer); 152608-68-7 (racemate/generic) |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 110–114 °C (Typical range for pure enantiomer) |

Structural Determinants of Solubility

The molecule features three distinct zones affecting solvation:

-

Piperidine Ring (Lipophilic Core): Provides moderate non-polar character.[1]

-

Boc Group (Lipophilic Shield): The tert-butyl moiety significantly increases solubility in halogenated and ethereal solvents while reducing water solubility.[1]

-

Carboxamide (Polar Head): The -CONH₂ group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in alcohols and DMSO.[1]

Solubility Data Profile

The following data summarizes the solubility behavior of 1-Boc-piperidine-2-carboxamide. Note that while specific quantitative

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Use |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent; Chromatography eluent.[1] |

| Chloroform (CHCl₃) | High | NMR solvent; Extraction.[1] | |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Extraction solvent; Recrystallization (when hot).[1] |

| Alcohols | Methanol (MeOH) | High | Solubilizes for hydrogenolysis; difficult to crystallize from.[1] |

| Ethanol (EtOH) | High | Formulation co-solvent.[1] | |

| Ethers | Tetrahydrofuran (THF) | High | Reaction solvent (e.g., reduction).[1] |

| Diethyl Ether | Moderate | Precipitation anti-solvent if cooled.[1] | |

| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Library storage; biological assays.[1] |

| Hydrocarbon | Hexanes / Heptane | Insoluble (<1 mg/mL) | Anti-solvent for recrystallization.[1] |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Precipitates product during aqueous workup.[1] |

| Acidic Water (pH < 2) | Decomposition Risk | Warning:[1] Acid removes Boc group.[1] |

Recrystallization Systems

For purification, the following binary solvent systems utilize the temperature-dependent solubility differential:

-

System A: Ethyl Acetate / Hexanes (Dissolve in hot EtOAc, add Hexanes until turbid, cool slowly).

-

System B: DCM / Diethyl Ether (Dissolve in minimal DCM, dilute with Ether, evaporate DCM slowly).[1]

Experimental Protocols for Solubility Determination

As a researcher, relying on literature values is insufficient for critical process development. The following protocols provide a self-validating method to determine exact solubility limits for your specific batch.

Protocol A: Gravimetric Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the saturation solubility (

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration:

-

If the solid dissolves completely, add more solid until a suspension persists.

-

Cap the vial and agitate (shaker or stir bar) for 24 hours at 25°C.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Quantification:

Protocol B: Visual Kinetic Solubility (High-Throughput)

Objective: Rapidly estimate solubility range for screening multiple solvents.

-

Dispense 10 mg of compound into a clear vial.

-

Add solvent in aliquots of 100 µL.

-

Vortex for 30 seconds after each addition.

-

Observe visual clarity.[1][2][3][4][5]

-

Dissolved at 100 µL

Solubility > 100 mg/mL.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Dissolved at 1 mL

Solubility ~ 10 mg/mL.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Undissolved at 1 mL

Solubility < 10 mg/mL.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Workflow Visualization

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on the physicochemical interaction of the Boc-amide moiety.

Critical Stability Note

While investigating solubility, the chemical stability of the Boc group must be respected.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10656219, tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from [Link](Note: Structural analog data used for physicochemical estimation).

-

Royal Society of Chemistry. (2012).[1] Synthesis and purification of Boc-amino acid derivatives. Retrieved from [Link][1]

-

ChemSynthesis. (2025).[1][6] tert-butyl 3-carbamoylpiperidine-1-carboxylate Properties. Retrieved from [Link][1]

Sources

- 1. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

Spectroscopic Analysis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate: A Technical Guide

Executive Summary

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (also known as N-Boc-pipecolamide ) is a critical intermediate in the synthesis of peptidomimetics and local anesthetics (e.g., bupivacaine analogs). Its structural integrity relies on two key functionalities: the tert-butoxycarbonyl (Boc) protecting group and the primary amide moiety.

This guide provides a rigorous spectroscopic framework for the characterization of this molecule. Unlike simple aliphatic compounds, N-Boc-pipecolamide exhibits rotamerism at room temperature, a phenomenon that frequently leads to misinterpretation of NMR data by inexperienced analysts. This document details the specific spectral signatures in IR, NMR, and MS, providing self-validating protocols to distinguish between sample impurities and intrinsic dynamic conformers.

Structural Context & Synthetic Origins[1][2][3]

To accurately interpret spectra, one must understand the "spectral noise" introduced by the synthetic route. This compound is typically derived from pipecolic acid (piperidine-2-carboxylic acid).

-

Precursor: Pipecolic acid (often formed via hydrogenation of picolinic acid).

-

Key Transformation: N-protection (Boc anhydride) followed by amidation (mixed anhydride or carbodiimide coupling).

-

Critical Impurities:

-

Pipecolamide (deprotected species): Missing t-butyl signal.

-

Dicyclohexylurea (DCU): If DCC was used, look for multiplet peaks at 1.0–2.0 ppm in NMR.

-

Residual Solvents: THF or DMF signals often persist due to the amide's hydrogen-bonding capability.

-

Infrared Spectroscopy (IR): Functional Group Validation

IR spectroscopy is the rapid-screening tool for this molecule. The primary objective is to confirm the presence of two distinct carbonyl environments: the urethane (Boc) and the amide.

Key Absorption Bands[4][5][6]

| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |

| N-H Stretch | 3400 – 3200 | Medium/Broad | Primary amide ( |

| C=O (Urethane) | 1690 – 1675 | Strong | The Boc carbonyl. Typically higher energy than the amide. |

| C=O[1] (Amide I) | 1660 – 1640 | Strong | The carbamoyl carbonyl. Overlap with the Boc peak is common; resolution depends on the solid-state H-bonding network. |

| Amide II | 1600 – 1580 | Medium | N-H bending. Confirmation of the primary amide.[2] |

| C-O Stretch | 1150 – 1170 | Strong | Characteristic of the Boc ester linkage ( |